![molecular formula C26H21F2N5O2S B609718 ODM-203 CAS No. 1430723-35-5](/img/structure/B609718.png)
ODM-203
概述
描述
ODM-203 是一种新型的小分子化合物,选择性抑制成纤维细胞生长因子受体 (FGFR) 和血管内皮生长因子受体 (VEGFR) 家族 。这些受体在各种生理过程中起着至关重要的作用,包括血管生成、组织修复和骨骼发育。FGFR 的改变和 VEGFR 的上调常在癌症中观察到,与疾病进展和不良生存率相关。
作用机制
ODM-203 的作用机制涉及同时抑制 FGFR 和 VEGFR 激酶。通过靶向这些受体,它破坏了血管生成、肿瘤生长和免疫逃逸途径。需要进一步的研究来阐明 this compound 影响的精确分子靶点和下游信号通路。
生化分析
Biochemical Properties
ODM-203 inhibits FGFR and VEGFR family kinases selectively and with equal potency in the low nanomolar range (IC50 6–35 nmol/L) in biochemical assays . The binding of FGF to FGFR leads to receptor dimerization and subsequent activation of downstream signaling pathways .
Cellular Effects
In cellular assays, this compound inhibits VEGFR-induced tube formation (IC50 33 nmol/L) with similar potency as it inhibits proliferation in FGFR-dependent cell lines (IC50 50–150 nmol/L) . It suppresses FGFR and VEGFR signaling with similar potency .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting both the FGFR and VEGFR family kinases . This leads to an inhibition of VEGFR- and FGFR-mediated signaling, thereby inhibiting angiogenesis and cell proliferation in tumor cells overexpressing VEGFR and/or FGFR .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo, this compound shows strong antitumor activity in both FGFR-dependent xenograft models and in an angiogenic xenograft model at similar well-tolerated doses .
准备方法
目前尚无文献明确披露 ODM-203 的合成路线。它是通过特定的化学反应合成,以实现其独特的结构。工业生产方法是专有的,但研究实验室通常采用有机合成技术来获得这种化合物。
化学反应分析
ODM-203 经历了几种类型的反应,包括氧化、还原和取代。虽然具体的试剂和条件未公开,但其作为 FGFR 和 VEGFR 抑制剂的效力表明与关键官能团的相互作用。这些反应形成的主要产物可能涉及对 this compound 的核心支架的修饰。
科学研究应用
相似化合物的比较
虽然具体的比较有限,但 ODM-203 的独特之处在于它对 FGFR 和 VEGFR 家族的均衡抑制。类似的化合物包括其他 FGFR 抑制剂(例如,厄达替尼布、恩菲格拉替尼布)和 VEGFR 抑制剂(例如,索拉非尼、帕唑帕尼)。 this compound 的双重靶向使其成为一种潜在的多靶点治疗 。
生物活性
ODM-203 is a novel compound that selectively inhibits fibroblast growth factor receptors (FGFR) and vascular endothelial growth factor receptors (VEGFR). It has garnered attention for its potential therapeutic applications in treating various solid tumors, particularly those with specific genetic alterations. This article explores the biological activity of this compound, detailing its mechanisms, clinical trial findings, and implications for cancer treatment.
This compound functions by inhibiting the signaling pathways mediated by FGFR and VEGFR, which are crucial for tumor growth and angiogenesis. The compound exhibits equipotent inhibition of both receptor families, with reported IC50 values in the low nanomolar range (6-35 nmol/L) for FGFR and 33 nmol/L for VEGFR in cellular assays. This dual inhibition is significant as it addresses both tumor cell proliferation and the vascular supply necessary for tumor growth .
Phase I/IIa Study
A key study evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors. The trial involved 84 patients who received varying doses of this compound, with an optimal dose identified at 400 mg/day taken with food. The study reported that:
- Adverse Events : All patients experienced at least one adverse event, predominantly grade 1 or 2 (89.2%), with treatment-related events occurring in 70.4% of cases. The most common adverse events included increases in bilirubin (75%) and diarrhea (50%) .
- Efficacy : The overall response rate was noted at 9.2%, with a median progression-free survival of 16.1 weeks for patients with FGFR aberrations and 12.4 weeks for those without .
Phase II Clinical Trial
A subsequent Phase II trial focused on the efficacy of this compound specifically in patients with solid tumors exhibiting FGFR alterations. This trial aims to further validate the therapeutic potential of this compound in this patient population and assess its ability to slow tumor growth effectively .
Preclinical Studies
In preclinical models, this compound demonstrated strong antitumor activity across various xenograft models:
- FGFR-dependent Models : In vivo studies showed significant tumor reduction in xenograft models dependent on FGFR signaling.
- Angiogenic Models : The compound also exhibited efficacy in angiogenic models, indicating its potential to inhibit tumor-associated blood vessel formation .
Immune Modulation
Interestingly, this compound's antitumor effects are associated with immune modulation within the tumor microenvironment. Studies indicated a marked decrease in immune checkpoint proteins PD-1 and PD-L1 on CD8 T cells and natural killer (NK) cells, alongside increased activation of CD8 T cells. This suggests that this compound may not only target tumor cells directly but also enhance anti-tumor immune responses .
Summary of Findings
The following table summarizes key findings from clinical studies on this compound:
Parameter | Phase I/IIa Study | Phase II Trial |
---|---|---|
Patient Population | Advanced solid tumors | Solid tumors with FGFR alterations |
Optimal Dose | 400 mg/day | TBD |
Overall Response Rate | 9.2% | TBD |
Median Progression-Free Survival | 16.1 weeks (FGFR aberrant) | TBD |
Common Adverse Events | Bilirubin increase, diarrhea | TBD |
属性
IUPAC Name |
N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCBQXPTQSTCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430723-35-5 | |
Record name | ODM-203 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430723355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ODM-203 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16843 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ODM-203 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7HJ4D4CRT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。